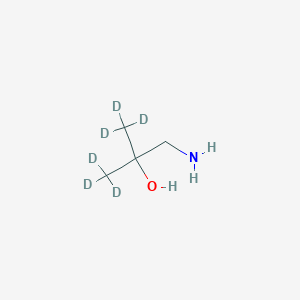

1-Amino-2-methylpropan-2-ol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H11NO |

|---|---|

Molecular Weight |

95.17 g/mol |

IUPAC Name |

2-(aminomethyl)-1,1,1,3,3,3-hexadeuteriopropan-2-ol |

InChI |

InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3/i1D3,2D3 |

InChI Key |

LXQMHOKEXZETKB-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CN)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C)(CN)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Amino-2-methylpropan-2-ol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Amino-2-methylpropan-2-ol-d6, a deuterated analogue of 1-Amino-2-methylpropan-2-ol. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly as an internal standard in pharmacokinetic and metabolic studies. This document details a proposed synthesis route, purification protocols, and relevant analytical data.

Introduction

1-Amino-2-methylpropan-2-ol, also known as 2-amino-2-methyl-1-propanol, is a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other fine chemicals.[1] The deuterated form, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, is particularly useful for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies. The stable isotope labeling allows for its differentiation from the endogenous or unlabeled analogue by mass spectrometry, making it an ideal internal standard.[2]

Chemical Structure:

-

1-Amino-2-methylpropan-2-ol: C4H11NO

-

This compound: C4H5D6NO[2]

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process starting from commercially available acetone-d6. This method is analogous to the synthesis of the non-deuterated compound from acetone. The overall synthesis pathway is depicted below.

References

Technical Guide: Isotopic Enrichment and Purity of 1-Amino-2-methylpropan-2-ol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and purity of 1-Amino-2-methylpropan-2-ol-d6, a deuterated analog of the versatile organic intermediate 1-Amino-2-methylpropan-2-ol. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in pharmacokinetic and metabolic studies.

Introduction

1-Amino-2-methylpropan-2-ol is a bifunctional molecule featuring both an amine and a hydroxyl group, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The deuterated form, this compound, serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry.[2][3] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for accurate quantification in complex biological matrices.[3]

While the "d6" designation suggests the presence of six deuterium atoms, the precise labeling pattern can vary. A common commercially available analog is 2-Amino-2-methyl-1-propanol-d11, with the deuteration pattern (CD₃)₂C(ND₂)CD₂OD. For the purpose of this guide, we will consider data for highly deuterated analogs of 1-Amino-2-methylpropan-2-ol.

Isotopic Enrichment and Chemical Purity

The utility of a deuterated internal standard is critically dependent on its isotopic enrichment and chemical purity. High isotopic enrichment minimizes signal overlap with the non-labeled analyte, while high chemical purity ensures that impurities do not interfere with the analysis. The following tables summarize publicly available data for deuterated 1-Amino-2-methylpropan-2-ol.

Table 1: Quantitative Data for Deuterated 1-Amino-2-methylpropan-2-ol Analogs

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |

| Santa Cruz Biotechnology | 2-Amino-2-methylpropanol-d6 | 51805-95-9 | C₄H₅D₆NO | 99% | 98% |

| Sigma-Aldrich | 2-Amino-2-methyl-1-propanol-d11 | 1173021-93-6 | (CD₃)₂C(ND₂)CD₂OD | 97 atom % D | 98% (CP) |

Experimental Protocols

Synthesis of Deuterated 1-Amino-2-methylpropan-2-ol

The synthesis of the non-deuterated 1-Amino-2-methylpropan-2-ol typically involves the reduction of acetone cyanohydrin.[3] A plausible synthetic route for a highly deuterated version, such as the d11 analog, would involve the use of deuterated starting materials.

Conceptual Synthesis Workflow:

References

An In-depth Technical Guide to the Physical Characteristics of 1-Amino-2-methylpropan-2-ol-d6

This guide provides a comprehensive overview of the known physical and chemical properties of 1-Amino-2-methylpropan-2-ol-d6, a deuterated isotopologue of 1-Amino-2-methylpropan-2-ol. This compound is valuable in research, particularly in pharmacokinetic and metabolic studies, where the deuterium labeling allows for tracing and quantification.[1] Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated analogue for comparative purposes.

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for this compound and its non-deuterated counterpart. Deuteration typically results in a slight increase in molecular weight but has a minimal effect on bulk physical properties such as boiling and melting points.

| Property | This compound | 1-Amino-2-methylpropan-2-ol (for comparison) |

| CAS Number | 51805-95-9[2] | 2854-16-2[3] |

| Molecular Formula | C₄H₅D₆NO[2] | C₄H₁₁NO[3] |

| Molecular Weight | 95.17 g/mol [1] | 89.14 g/mol [3][4] |

| Appearance | Yellow-Orange Liquid[2] | Liquid |

| Boiling Point | No data available | 151 °C[5][6] |

| Melting Point | No data available | 8.72 °C (estimate)[6] |

| Density | No data available | 0.957 g/mL at 25 °C |

| Refractive Index | No data available | n20/D 1.448 |

| Solubility | No quantitative data available | No quantitative data available |

| Storage Temperature | Refrigerator[2] | 2-8°C |

Stability and Handling

This compound is considered stable. It is a combustible compound and is incompatible with strong oxidizing agents.[2] For safe handling and to maintain its integrity, it should be stored in a refrigerator.[2]

Experimental Protocols

Synthesis of 1-Amino-2-methylpropan-2-ol

A common laboratory-scale synthesis provides insight into the production of this class of compounds. The general procedure involves the reduction of acetone cyanohydrin using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent.[5][7]

Procedure:

-

A suspension of lithium aluminum hydride in tetrahydrofuran (THF) is prepared in a reaction vessel and cooled to 0 °C.[5]

-

A solution of acetone cyanohydrin in THF is added dropwise to the cooled suspension over a controlled period.[5]

-

Following the addition, the reaction mixture is heated to reflux for several hours to ensure the complete reduction of the nitrile group.[5]

-

After the reaction is complete, the mixture is cooled again to 0 °C, and the reaction is carefully quenched using sodium sulfate decahydrate and potassium fluoride.[5]

-

The resulting mixture is stirred and then filtered through a pad of diatomaceous earth to remove inorganic salts.[5]

-

The filtrate is concentrated under vacuum to yield the final product, 1-amino-2-methyl-2-propanol, as an oily substance.[5]

The synthesis of the d6 isotopologue would follow a similar pathway, utilizing a deuterated starting material.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the non-deuterated analogue, 1-Amino-2-methylpropan-2-ol.

Caption: Synthesis workflow for 1-Amino-2-methylpropan-2-ol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Amino-2-methyl-2-propanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2-Propanol, 1-amino-2-methyl- | C4H11NO | CID 95102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]

- 6. 1-Amino-2-methylpropan-2-ol CAS#: 2854-16-2 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Navigating the Stability and Storage of 1-Amino-2-methylpropan-2-ol-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for 1-Amino-2-methylpropan-2-ol-d6. Given the limited availability of specific long-term stability data for this deuterated compound, this guide synthesizes information from its non-deuterated analogue, 2-Amino-2-methyl-1-propanol (AMP), general principles of handling deuterated compounds, and established stability testing methodologies. The inclusion of deuterium at the two methyl groups is anticipated to enhance the metabolic stability of the molecule due to the kinetic isotope effect, where the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond can slow down metabolic degradation processes involving the cleavage of these bonds.

Recommended Storage and Handling

For optimal stability, this compound should be stored in a well-sealed container, protected from light and moisture. While some suppliers recommend ambient room temperature, for long-term storage, a controlled environment at 2-8°C is advisable to minimize the risk of degradation. As with many amines, this compound can be hygroscopic and may absorb carbon dioxide from the atmosphere, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for pristine samples. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Long-Term Stability Profile

Direct, long-term stability studies on this compound are not extensively available in public literature. However, the stability can be inferred from forced degradation studies on its non-deuterated counterpart, AMP, and the known impact of deuteration. The primary degradation pathways for AMP involve oxidation and thermal stress. The deuteration at the methyl groups in this compound is expected to reduce the rate of degradation pathways that involve hydrogen abstraction from these methyl groups.

Quantitative Data on Degradation of 2-Amino-2-methyl-1-propanol (AMP)

The following table summarizes the known degradation products of non-deuterated AMP under various stress conditions. This data serves as a crucial reference for understanding the potential, albeit likely slower, degradation of the d6 analogue.

| Stress Condition | Major Degradation Products | Minor Degradation Products |

| Oxidative (Photo-oxidation with OH radicals) | 2-Amino-2-methylpropanal | Propan-2-imine, 2-Iminopropanol, Acetamide, Formaldehyde, 2-Methyl-2-(nitroamino)-1-propanol |

| Oxidative (High temperature and pressure) | Ammonia, 4,4-Dimethyl-2-oxazolidinone | 2,4-Lutidine, Formic acid |

| Thermal | 4,4-Dimethyl-2-oxazolidinone, 2-[(2-Amino-2-methylpropyl)amino]-2-methyl-1-propanol | α,α-Dimethyl-1-piperazineethanamine, Acetone, Ammonia |

Inferred Degradation Pathways

The degradation of this compound is expected to follow similar oxidative and thermal pathways as its non-deuterated analogue. The following diagrams illustrate these potential degradation routes.

1-Amino-2-methylpropan-2-ol-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Amino-2-methylpropan-2-ol-d6, a deuterated analog of 1-Amino-2-methylpropan-2-ol. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily serving as an internal standard in quantitative bioanalysis by mass spectrometry.

Core Physicochemical Properties

This compound is the deuterium-labeled version of 1-Amino-2-methylpropan-2-ol, where the six hydrogen atoms on the two methyl groups are replaced with deuterium. This substitution results in a mass shift that allows for its differentiation from the unlabeled form in mass spectrometric analyses, without significantly altering its chemical properties.

| Property | This compound | 1-Amino-2-methylpropan-2-ol (Unlabeled) |

| CAS Number | 1953176-77-6 | 2854-16-2[1] |

| Molecular Formula | C4H5D6NO | C4H11NO[1] |

| Molecular Weight | 95.17 g/mol [2] | 89.14 g/mol [1] |

| Synonyms | 1,1-Dimethylethanolamine-d6, 2-Amino-α,α-dimethylethanol-d6, 2-Hydroxy-2-methyl-1-propylamine-d6 | 1,1-Dimethylethanolamine, 2-Amino-α,α-dimethylethanol, 2-Hydroxy-2-methyl-1-propylamine |

Synthesis and Spectroscopic Data

While specific proprietary synthesis protocols may vary, a common and logical approach to synthesizing this compound involves a two-step process starting from commercially available deuterated acetone (acetone-d6).

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: Synthesis of Acetone-d6 Cyanohydrin

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of sodium cyanide (NaCN) in water is prepared and cooled to 10-15°C in an ice bath.

-

Acetone-d6 is added to the stirred NaCN solution.

-

Sulfuric acid (40%) is added dropwise via the dropping funnel, maintaining the temperature between 10°C and 20°C.

-

After the addition is complete, the mixture is stirred for an additional 15-30 minutes.

-

The organic layer, containing acetone-d6 cyanohydrin, is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetone-d6 cyanohydrin.

Step 2: Reduction to this compound

-

A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.

-

The crude acetone-d6 cyanohydrin, dissolved in anhydrous THF, is added dropwise to the LiAlH4 suspension, maintaining the temperature at 0°C.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the nitrile group.

-

The reaction is carefully quenched by the sequential slow addition of water and a sodium hydroxide solution at 0°C.

-

The resulting salts are filtered off, and the filter cake is washed with THF.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Caption: Proposed synthesis pathway for this compound.

Predicted Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on the known data for its unlabeled counterpart and the principles of isotopic labeling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~2.60 | s | CH₂ (Methylene protons) |

| - | - | CD₃ (Methyl protons) - Signal absent due to deuteration | |

| ¹³C NMR | ~70 | s | C-O (Carbon bearing the hydroxyl group) |

| ~50 | s | C-N (Carbon bearing the amino group) | |

| ~25 | m | CD₃ (Methyl carbons) - Signal is a multiplet due to C-D coupling and has reduced intensity |

Note: The signals for the OH and NH₂ protons in ¹H NMR can be broad and their chemical shifts are concentration and solvent-dependent. They may also exchange with D₂O.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 95 | [C₄H₅D₆NO]⁺ | Molecular ion (M⁺) |

| 78 | [M - NH₃]⁺ | Loss of ammonia |

| 64 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl radical |

| 48 | [CD₃]₂C=OH⁺ | Alpha-cleavage product |

Application in Bioanalysis

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of an analyte in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Its purpose is to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS (Representative)

This protocol describes a general workflow for the quantification of a hypothetical analyte in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control samples.

-

To 50 µL of each sample in a microcentrifuge tube, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing this compound at a fixed concentration (e.g., 100 ng/mL).

-

Vortex each tube for 30 seconds to mix and precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: A specific precursor-to-product ion transition for the analyte of interest.

-

Internal Standard (this compound): e.g., m/z 96.2 → 78.2 (corresponding to [M+H]⁺ → [M+H - NH₃]⁺). Note: The exact m/z values may vary slightly based on instrument calibration.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for both the analyte and the internal standard.

-

3. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard in each sample.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for bioanalysis using an internal standard.

References

An In-depth Technical Guide on the Theoretical vs. Experimental Mass of 1-Amino-2-methylpropan-2-ol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical and experimental mass of the deuterated compound 1-Amino-2-methylpropan-2-ol-d6. This information is critical for its application as an internal standard in quantitative mass spectrometry-based assays, a common practice in drug metabolism and pharmacokinetic studies.

Data Presentation: Comparison of Theoretical and Experimental Mass

A precise understanding of the mass of this compound is fundamental for its use in mass spectrometry. The following table summarizes the calculated theoretical mass and the anticipated experimental mass.

| Parameter | Value | Source/Method |

| Chemical Formula | C₄H₅D₆NO | - |

| Theoretical Monoisotopic Mass | 95.1218 g/mol | Calculated |

| Theoretical Average Mass | 95.165 g/mol | Calculated |

| Molecular Weight (from supplier) | 95.17 g/mol | Commercial Data[1] |

| Expected Experimental Mass (as [M+H]⁺) | 96.1291 m/z | Theoretical |

| Experimental Mass | Not publicly available in reviewed literature | - |

Theoretical Mass Calculation

The theoretical mass of this compound (C₄H₅D₆NO) is calculated by summing the masses of its constituent isotopes.

Monoisotopic Mass Calculation:

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element:

-

Carbon (¹²C): 4 x 12.000000 = 48.000000

-

Hydrogen (¹H): 5 x 1.007825 = 5.039125

-

Deuterium (²H): 6 x 2.014102 = 12.084612

-

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074

-

Oxygen (¹⁶O): 1 x 15.994915 = 15.994915

Total Monoisotopic Mass = 95.121726 g/mol

Average Mass Calculation:

The average mass is calculated using the weighted average of the natural abundances of all stable isotopes of each element:

-

Carbon: 4 x 12.011 = 48.044

-

Hydrogen: 5 x 1.008 = 5.040

-

Deuterium: 6 x 2.014 = 12.084

-

Nitrogen: 1 x 14.007 = 14.007

-

Oxygen: 1 x 15.999 = 15.999

Total Average Mass = 95.174 g/mol

The commercially provided molecular weight of 95.17 g/mol aligns with the calculated average mass.[1]

Experimental Protocols: Mass Determination by Mass Spectrometry

The experimental mass of this compound is typically determined using mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS/MS). As this compound is primarily used as an internal standard, the following protocol outlines a general workflow for its use in a quantitative analysis.

Objective: To accurately quantify a target analyte in a complex matrix (e.g., plasma, urine) using this compound as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Electrospray Ionization (ESI) source.

Materials:

-

Analytical standard of the target analyte.

-

This compound (internal standard).

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water).

-

LC-MS grade formic acid or other modifiers.

-

Biological matrix (e.g., plasma).

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards and Quality Controls:

-

Serially dilute the analyte stock solution to prepare a series of calibration standards at different concentrations.

-

Spike a known amount of the internal standard stock solution into each calibration standard to achieve a constant concentration.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

-

-

Sample Preparation:

-

Thaw biological samples (if frozen).

-

Aliquot a specific volume of the sample (e.g., 100 µL).

-

Add a fixed volume of the internal standard working solution to each sample.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Set up the LC method with an appropriate column and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.

-

Optimize the mass spectrometer parameters (e.g., ionization voltage, gas flows, collision energy) for both the analyte and the internal standard. This is typically done by infusing the individual standard solutions.

-

Develop a multiple reaction monitoring (MRM) method by selecting specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

For this compound, the precursor ion would be the protonated molecule [M+H]⁺ (m/z 96.13). The product ions would be determined by fragmentation experiments.

-

-

Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for each injection.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Logical Relationship: Role as an Internal Standard

Caption: Role of this compound as an internal standard in a typical bioanalytical workflow.

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

Caption: Step-by-step workflow for the quantitative analysis of a target analyte using a deuterated internal standard.

References

Methodological & Application

Application Note: High-Throughput Analysis of a Model Analyte Using 1-Amino-2-methylpropan-2-ol-d6 as an Internal Standard by LC-MS/MS in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model analyte, 2-Amino-2-methyl-1-propanol, in human plasma. The method utilizes its stable isotope-labeled counterpart, 1-Amino-2-methylpropan-2-ol-d6, as an internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic and toxicokinetic studies. The method has been developed and validated with respect to linearity, precision, accuracy, and recovery.

Introduction

In drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial for evaluating their pharmacokinetic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is a key component of a robust LC-MS/MS method, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1]

This compound is the deuterium-labeled form of 2-Amino-2-methyl-1-propanol. Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantitation during the drug development process.[2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of 2-Amino-2-methyl-1-propanol in human plasma.

Experimental

Materials and Reagents

-

2-Amino-2-methyl-1-propanol (Analyte)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

Formic acid (FA)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-2-methyl-1-propanol in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL).

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Caption: A schematic of the protein precipitation workflow for plasma sample preparation.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 2-Amino-2-methyl-1-propanol | 90.1 | 58.1 | 150 | 25 |

| This compound | 96.1 | 62.1 | 150 | 25 |

Results and Discussion

Method Validation

The bioanalytical method was validated according to industry guidelines, assessing linearity, precision, accuracy, and recovery.

Table 4: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| 2-Amino-2-methyl-1-propanol | 1 - 1000 | > 0.995 | 1/x² |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| LQC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |

| MQC | 100 | 4.5 | 101.5 | 5.8 | 99.8 |

| HQC | 800 | 3.8 | 97.9 | 4.9 | 98.5 |

Table 6: Recovery

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) |

| LQC | 3 | 92.5 | 95.1 |

| MQC | 100 | 95.8 | 96.3 |

| HQC | 800 | 94.1 | 95.8 |

The results demonstrate that the method is linear, precise, accurate, and provides consistent recovery over the calibration range.

Signaling Pathways and Logical Relationships

Caption: The logical relationship of using an internal standard for quantitative analysis.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 2-Amino-2-methyl-1-propanol in human plasma using this compound as an internal standard. The protein precipitation sample preparation method is straightforward and amenable to high-throughput analysis. The method validation results demonstrate that it is a reliable and accurate method for bioanalytical applications in a drug development setting.

References

Application Notes and Protocols for 1-Amino-2-methylpropan-2-ol-d6 in Pharmacokinetic and Toxicokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol-d6 is the deuterated form of 2-amino-2-methyl-1-propanol (AMP), a compound utilized in various industrial and consumer products. In the realm of pharmacokinetic (PK) and toxicokinetic (TK) studies, stable isotope-labeled compounds like this compound are indispensable, primarily serving as internal standards (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of the results.[2][3]

This document provides detailed application notes on the pharmacokinetic profile of the non-deuterated AMP and protocols for its quantification in biological matrices, highlighting the critical role of this compound as an internal standard.

Pharmacokinetics of 2-Amino-2-methyl-1-propanol (AMP)

A study in male Fischer 344 rats investigated the absorption, distribution, metabolism, and excretion (ADME) of 14C-labeled AMP following oral and dermal administration.[4][5]

Key Findings:

-

Absorption: Following a single oral dose of 18 mg/kg, AMP was rapidly absorbed.[4][5] Dermal absorption was significantly lower and slower, with a total absorption of 42% of the applied dose.[4][5]

-

Distribution: The volume of distribution was not explicitly stated, but the compound was distributed into tissues, with 3-4% of the oral dose remaining in tissues after 168 hours.[4]

-

Metabolism: No metabolites of AMP were detected in the blood or excreta of the rats, suggesting that it is not significantly metabolized in this species.[4][5]

-

Elimination: The primary route of elimination for orally administered AMP was via the urine, accounting for 87-93% of the dose, with the majority (72-77%) excreted within the first 48 hours.[4] Elimination from the blood was biphasic, with a rapid initial phase and a slower terminal phase.[4][5]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of 2-Amino-2-methyl-1-propanol in male Fischer 344 rats following a single 18 mg/kg dose.

Table 1: Pharmacokinetic Parameters of 2-Amino-2-methyl-1-propanol (Oral Administration)

| Parameter | Plasma | Red Blood Cells (RBC) |

| Cmax (Time) | Not Reported (Tmax = 0.3 h)[5] | Not Reported (Tmax = 0.3 h)[5] |

| t1/2 α (h) | ~1[4][5] | Not Reported |

| t1/2 β (h) | 41 ± 4[4][5] | 69 ± 34[4][5] |

| AUC0→∞ | ~8-fold higher than dermal[5] | Not Reported |

Table 2: Pharmacokinetic Parameters of 2-Amino-2-methyl-1-propanol (Dermal Administration)

| Parameter | Plasma | Red Blood Cells (RBC) |

| Cmax (Time) | Not Reported (Tmax = 8.5 ± 4.7 h)[5] | Not Reported (Tmax = 4.0 ± 2.8 h)[5] |

| t1/2 α (h) | 9 ± 6[5] | 2 ± 1[5] |

| t1/2 β (h) | Parallel to oral route after absorption cessation[5] | Parallel to oral route after absorption cessation[5] |

Table 3: Excretion Profile of 2-Amino-2-methyl-1-propanol (% of Administered Dose)

| Route of Excretion | Oral Administration (168 h) | Dermal Administration (168 h) |

| Urine | 87-93%[4] | 43%[4] |

| Feces | 3-10%[4] | ~2%[4] |

| Tissues | 3-4%[4] | ~6%[4] |

Experimental Protocols

The following protocols describe a typical pharmacokinetic study of 2-amino-2-methyl-1-propanol in rats, employing this compound as an internal standard for bioanalysis.

Protocol 1: In-Life Phase for Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of 2-amino-2-methyl-1-propanol following oral administration in rats.

2. Materials:

-

Male Fischer 344 rats (n=4 per group)

-

2-amino-2-methyl-1-propanol (test article)

-

Vehicle (e.g., water)

-

Oral gavage needles

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

3. Procedure:

-

Acclimatization: Acclimate animals for at least one week prior to the study.

-

Dosing:

-

Fast animals overnight before dosing.

-

Administer a single oral bolus dose of 18 mg/kg 2-amino-2-methyl-1-propanol in water via gavage.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) via tail vein or other appropriate method.

-

Collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours).

-

-

Sample Processing:

-

Process blood to obtain plasma and/or red blood cells.

-

Store all samples at -80°C until analysis.

-

Protocol 2: Bioanalytical Method for Quantification of 2-Amino-2-methyl-1-propanol in Plasma using LC-MS/MS

1. Objective: To quantify the concentration of 2-amino-2-methyl-1-propanol in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials:

-

Rat plasma samples

-

2-amino-2-methyl-1-propanol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (HPLC grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system

3. Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of 2-amino-2-methyl-1-propanol and this compound in a suitable solvent (e.g., methanol).

-

Prepare calibration standards and QC samples by spiking known concentrations of 2-amino-2-methyl-1-propanol into blank rat plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (this compound) at a fixed concentration.

-

Vortex mix for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable reverse-phase column (e.g., C18)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: e.g., 0.4 mL/min

-

Injection Volume: e.g., 5 µL

-

-

Mass Spectrometry (Tandem MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2-amino-2-methyl-1-propanol: Monitor a specific precursor-to-product ion transition.

-

This compound: Monitor the corresponding deuterated precursor-to-product ion transition.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of 2-amino-2-methyl-1-propanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Workflow for a typical pharmacokinetic study.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of 1-Amino-2-methylpropan-2-ol-d6 in Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), accurate and precise quantification of metabolites is paramount for understanding the efficacy and safety of new chemical entities. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for variability during sample preparation and analysis.[1][2][3] 1-Amino-2-methylpropan-2-ol-d6 is the deuterated analog of 1-Amino-2-methylpropan-2-ol, a metabolite that can be an important component in these studies. This document provides detailed application notes and protocols for the use of this compound in metabolite identification and quantification.

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, which can significantly impact the accuracy of LC-MS/MS assays.[2] The co-elution of the deuterated standard with the unlabeled analyte ensures that any ion suppression or enhancement in the mass spectrometer source affects both compounds equally, leading to a more reliable quantification.

Metabolic Fate of 1-Amino-2-methylpropan-2-ol

Studies on the metabolic fate of 2-amino-2-methyl-1-propanol in rats have indicated that the compound is rapidly absorbed and primarily eliminated unchanged in the urine.[4][5] No significant metabolites were detected in blood or excreta, suggesting that the parent compound does not undergo extensive biotransformation.[4][5] This is a critical piece of information for metabolite identification studies, as it directs the analytical focus towards the quantification of the parent compound.

Quantitative Analysis using this compound

The following is a representative protocol for the quantification of 1-Amino-2-methylpropan-2-ol in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of small polar molecules and amino alcohols.

Experimental Workflow

Detailed Protocol

1. Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

1-Amino-2-methylpropan-2-ol (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

2. Standard and Internal Standard Stock Solutions

-

Prepare a 1 mg/mL stock solution of 1-Amino-2-methylpropan-2-ol in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From these stocks, prepare working solutions at appropriate concentrations for spiking calibration standards, quality control samples, and the internal standard spiking solution.

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Since 1-Amino-2-methylpropan-2-ol is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[6][7][8][9][10]

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC system |

| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |

| Mobile Phase B | 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water |

| Gradient | 95% B to 40% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Hypothetical values, require experimental optimization1-Amino-2-methylpropan-2-ol: Q1 90.1 -> Q3 72.1this compound: Q1 96.1 -> Q3 78.1 |

| Source Parameters | Optimize for specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows) |

5. Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve using a weighted (e.g., 1/x²) linear regression.

Bioanalytical Method Validation

A bioanalytical method for metabolite quantification must be validated to ensure its reliability.[11][12][13] The following table summarizes typical validation parameters and acceptance criteria based on regulatory guidelines.

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Linearity | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Precision (CV) ≤ 20%, Accuracy within ±20% of the nominal value. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value for QC samples (except for LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of Variation (CV) ≤ 15% for QC samples (except for LLOQ). |

| Recovery | The extraction efficiency of the analytical process. | Consistent and reproducible across the concentration range. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration under the tested conditions. |

Representative Quantitative Data (Illustrative)

The following table presents illustrative data from a hypothetical method validation for 1-Amino-2-methylpropan-2-ol in human plasma.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 8.5 | 105.2 | 11.2 | 102.8 |

| Low | 3.0 | 6.2 | 98.7 | 8.9 | 99.5 |

| Mid | 50.0 | 4.1 | 101.5 | 6.5 | 100.8 |

| High | 400.0 | 3.5 | 97.9 | 5.8 | 98.3 |

Conclusion

This compound is an essential tool for the accurate and precise quantification of its non-deuterated metabolite counterpart in biological matrices. The use of a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method, such as the HILIC-based protocol described herein, provides reliable data for pharmacokinetic and metabolic studies. The finding that 1-Amino-2-methylpropan-2-ol is primarily excreted unchanged simplifies the analytical approach, allowing researchers to focus on the robust quantification of the parent compound.

References

- 1. scispace.com [scispace.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. iroatech.com [iroatech.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 9. A Quantitative HILIC–MS/MS Assay of the Metabolic Response of Huh-7 Cells Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring Using 1-Amino-2-methylpropan-2-ol-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology for optimizing patient outcomes by maintaining plasma or blood drug concentrations within a target therapeutic range.[1][2][3] This is particularly important for drugs with a narrow therapeutic index, where under-dosing can lead to therapeutic failure and over-dosing can cause significant toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of several compounds in a single run.

A crucial component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. However, in the absence of a commercially available SIL-analog, a deuterated molecule with similar physicochemical properties that does not interfere with the endogenous sample matrix can be employed. This application note describes a detailed protocol for the therapeutic drug monitoring of a hypothetical drug, "Drug X," using 1-Amino-2-methylpropan-2-ol-d6 as an internal standard. This compound is the deuterated form of 1-Amino-2-methylpropan-2-ol.[4]

Principle of the Method

This method employs a protein precipitation-based sample preparation followed by LC-MS/MS analysis for the quantification of "Drug X" in human plasma. This compound is added to all samples, calibrators, and quality controls at a constant concentration. The ratio of the peak area of the analyte ("Drug X") to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of "Drug X" in unknown samples. This ratiometric measurement corrects for potential variations in sample extraction recovery and matrix effects during ionization.

Materials and Reagents

-

Analytes and Internal Standard:

-

Drug X (analytical standard)

-

This compound (Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

-

Experimental Protocols

Preparation of Stock Solutions, Calibrators, and Quality Controls

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of Drug X in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Solutions:

-

Prepare intermediate working solutions of Drug X by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create a series of calibrator and quality control (QC) spiking solutions.

-

Prepare an internal standard working solution by diluting the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Calibrators and Quality Controls:

-

Prepare calibrators and QCs by spiking the appropriate working solutions of Drug X into drug-free human plasma to achieve the desired concentrations. A typical calibration curve might include concentrations of 1, 2, 5, 10, 20, 50, and 100 ng/mL. QC samples are typically prepared at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each calibrator, QC, and patient sample.

-

To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol).

-

Vortex each tube for 10 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Drug X: [M+H]⁺ > fragment ion (to be determined) |

| This compound: 96.2 > 78.2 (hypothetical) | |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

Method Validation Summary

The following tables represent expected performance characteristics for a validated LC-MS/MS method for TDM.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Drug X | 1 - 100 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| LLOQ | 1 | < 15% | < 15% | 85 - 115% |

| Low QC | 3 | < 10% | < 10% | 90 - 110% |

| Mid QC | 30 | < 10% | < 10% | 90 - 110% |

| High QC | 80 | < 10% | < 10% | 90 - 110% |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Drug X | > 85% | 90 - 110% |

Visualizations

Experimental Workflow

Caption: TDM Experimental Workflow.

Logical Relationship of Internal Standard Correction

Caption: Internal Standard Correction Logic.

Conclusion

References

- 1. 2-Propanol, 1-amino-2-methyl- | C4H11NO | CID 95102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myadlm.org [myadlm.org]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Utilization of 1-Amino-2-methylpropan-2-ol-d6 for Impurity Profiling in Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and quantification of impurities above certain thresholds.[1][2][3][4] The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for accurate quantification of analytes in complex matrices.[5] Deuterated compounds, such as 1-Amino-2-methylpropan-2-ol-d6, are ideal internal standards as they exhibit nearly identical physicochemical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio (m/z).[5]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the impurity profiling of a hypothetical Active Pharmaceutical Ingredient (API), "Propanololamine," where 1-Amino-2-methylpropan-2-ol is a potential starting material, intermediate, or degradation product.

1. Rationale for Use

1-Amino-2-methylpropan-2-ol is a versatile building block in pharmaceutical synthesis.[3][6][7] Its presence as an impurity can indicate incomplete reaction or degradation of the final API. Due to its polar and non-chromophoric nature, its detection and quantification can be challenging with conventional HPLC-UV methods. The use of this compound as an internal standard in an LC-MS/MS method allows for accurate and sensitive quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

2. Potential Impurities Profile for "Propanololamine"

The following table outlines the hypothetical API and its potential impurities that will be targeted in the analytical method.

| Compound Name | Structure | m/z [M+H]⁺ | Role |

| Propanololamine (API) | [Hypothetical Structure] | 350.2 | Active Pharmaceutical Ingredient |

| Impurity A: 1-Amino-2-methylpropan-2-ol | 90.1 | Starting Material / Degradant | |

| Impurity B: N-acetyl-Propanololamine | [Hypothetical Structure] | 392.2 | Process-Related Impurity |

| Impurity C: Propanololamine N-oxide | [Hypothetical Structure] | 366.2 | Degradation Product |

| Internal Standard (IS): this compound | 96.1 | Internal Standard |

Experimental Protocols

1. Materials and Reagents

-

Propanololamine Reference Standard

-

1-Amino-2-methylpropan-2-ol Reference Standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propanololamine, Impurity A, Impurity B, and Impurity C in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Working Standard Mixture: Prepare a mixed standard solution containing Propanololamine and all impurities at a concentration of 10 µg/mL in 50:50 acetonitrile:water.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

3. Sample Preparation

-

Weigh 10 mg of the Propanololamine drug substance into a 10 mL volumetric flask.

-

Add 5 mL of 50:50 acetonitrile:water and sonicate for 10 minutes to dissolve.

-

Bring the volume to 10 mL with 50:50 acetonitrile:water to achieve a 1 mg/mL solution.

-

Transfer 100 µL of this solution to a 1.5 mL autosampler vial.

-

Add 800 µL of 50:50 acetonitrile:water.

-

Add 100 µL of the 1 µg/mL Internal Standard Working Solution.

-

Vortex to mix. The final concentration of the API is 100 µg/mL, and the internal standard is 100 ng/mL.

4. LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | UHPLC System |

| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

5. Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Propanololamine | 350.2 | 116.1 | 0.05 | 30 | 25 |

| Impurity A | 90.1 | 72.1 | 0.05 | 20 | 15 |

| Impurity B | 392.2 | 158.1 | 0.05 | 35 | 28 |

| Impurity C | 366.2 | 350.2 | 0.05 | 30 | 20 |

| IS | 96.1 | 78.1 | 0.05 | 20 | 15 |

Data Presentation

Method Validation Summary (Hypothetical Data)

The developed LC-MS/MS method was validated according to ICH guidelines. The following tables summarize the hypothetical performance characteristics.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Impurity A | 0.05 - 5.0 | 0.9992 | 0.015 | 0.05 |

| Impurity B | 0.05 - 5.0 | 0.9989 | 0.018 | 0.05 |

| Impurity C | 0.05 - 5.0 | 0.9995 | 0.012 | 0.05 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=18) |

| Impurity A | 0.1 | 98.5 | 2.1 | 3.5 |

| 1.0 | 101.2 | 1.8 | 2.9 | |

| 4.0 | 99.3 | 1.5 | 2.5 | |

| Impurity B | 0.1 | 97.9 | 2.5 | 4.1 |

| 1.0 | 102.1 | 2.0 | 3.3 | |

| 4.0 | 100.5 | 1.7 | 2.8 | |

| Impurity C | 0.1 | 99.1 | 1.9 | 3.2 |

| 1.0 | 100.8 | 1.6 | 2.7 | |

| 4.0 | 98.8 | 1.4 | 2.4 |

Visualizations

Caption: Experimental workflow for impurity profiling using this compound.

Caption: Relationship between the API and its potential impurities.

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1-Amino-2-methylpropan-2-ol and other related impurities in a pharmaceutical drug substance. The described LC-MS/MS protocol offers high sensitivity, specificity, and accuracy, making it suitable for routine quality control and stability testing in a regulated environment. This approach ensures compliance with stringent regulatory requirements for impurity profiling.[8][9]

References

- 1. chimia.ch [chimia.ch]

- 2. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. nbinno.com [nbinno.com]

- 7. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

quantitative analysis of [analyte] in human plasma with 1-Amino-2-methylpropan-2-ol-d6

Application Note: Quantitative Analysis of Metoprolol in Human Plasma by LC-MS/MS

This application note details a robust and sensitive method for the quantification of metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. The method utilizes 1-Amino-2-methylpropan-2-ol-d6 as a deuterated internal standard (IS) to ensure accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique.[2]

Experimental Protocols

Materials and Reagents

-

Analytes: Metoprolol reference standard, this compound (Internal Standard).

-

Reagents: HPLC-grade methanol and acetonitrile, formic acid, and ammonium acetate were purchased from a reputable supplier.[1] Ultrapure water was generated using a Milli-Q system.

-

Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant was obtained from a certified vendor.[3]

Instrumentation

A high-performance liquid chromatography (HPLC) system, such as a Shimadzu or Waters system, coupled with a triple quadrupole mass spectrometer (e.g., Waters Quattro-Micro or a Thermo MS/MS system) was used for analysis.[1][4]

Chromatographic and Mass Spectrometric Conditions

The separation of metoprolol and the internal standard was achieved using a C18 or C8 analytical column.[1][5] The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).[1][3]

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Column | Kromasil C18 (5 µm, 100 x 4.6 mm) or equivalent[3] |

| Mobile Phase | A: 5mM Ammonium Formate in water with 0.1% Formic AcidB: Acetonitrile[3] |

| Gradient | Isocratic: 15% A and 85% B[3] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Capillary Voltage | 4.0 kV[6] |

| Desolvation Temperature | 330°C[6] |

| MRM Transitions | Metoprolol: m/z 268.15 → 115.90[3]This compound (IS): Hypothetical transition, e.g., m/z 96.2 → 78.2 (based on typical fragmentation) |

| Collision Energy | Optimized for maximum signal intensity for both analyte and IS. |

Preparation of Standards and Samples

-

Stock Solutions: Individual stock solutions of metoprolol and the internal standard (1 mg/mL) were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: A series of working standard solutions for the calibration curve and quality control (QC) samples were prepared by diluting the stock solutions with a methanol/water (50:50, v/v) mixture.[7]

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 100 ng/mL) to all samples except the blank.

-

Vortex the samples for 30 seconds.

-

Add 300 µL of acetonitrile (or methanol containing 0.1% formic acid) to precipitate the plasma proteins.[2]

-

Vortex vigorously for 2 minutes.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the clear supernatant to an autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

-

Caption: Protein precipitation workflow for plasma sample preparation.

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to FDA guidelines.[8] The validation assessed linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Curve Range | 1.505 – 538.254 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.995[1] |

| LLOQ | 1.505 ng/mL[3] |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%) | Within 80-120% |

Table 3: Intra-day and Inter-day Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| Low QC | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | < 15% | ± 15% | < 15% | ± 15% |

| High QC | < 15% | ± 15% | < 15% | ± 15% |

Data is representative of typical acceptance criteria for bioanalytical method validation.

Table 4: Recovery and Matrix Effect

| Parameter | Low QC (%) | Mid QC (%) | High QC (%) |

| Analyte Recovery | > 85% | > 85% | > 85% |

| Matrix Effect | 85-115% | 85-115% | 85-115% |

The use of a deuterated internal standard helps to normalize for and mitigate the effects of matrix interference and variability in recovery.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

Caption: Overview of the bioanalytical process.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the determination of metoprolol in human plasma.[3] The use of a straightforward protein precipitation protocol allows for high-throughput analysis, making the method suitable for clinical and pharmacokinetic studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.[8]

References

- 1. eijppr.com [eijppr.com]

- 2. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpscr.info [ijpscr.info]

LC-MS/MS Method for the Quantification of Metformin in Human Plasma Using 1-Amino-2-methylpropan-2-ol-d6 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin is a first-line oral medication for the treatment of type 2 diabetes. Accurate and reliable quantification of Metformin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2] This application note details a robust and sensitive LC-MS/MS method for the determination of Metformin in human plasma. The method utilizes a simple protein precipitation step for sample preparation and hydrophilic interaction liquid chromatography (HILIC) for the separation of the highly polar Metformin molecule.[3][4] 1-Amino-2-methylpropan-2-ol-d6, a stable isotope-labeled compound, is used as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[5]

Experimental

Materials and Reagents

-

Metformin hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

All reagents and solvents were of the highest available purity.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Standard and Internal Standard Stock Solution Preparation

-

Metformin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Metformin hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Store stock solutions at 2-8°C when not in use.

Calibration Curve and Quality Control Sample Preparation

-

Working Standard Solutions: Prepare serial dilutions of the Metformin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at concentrations ranging from 50 ng/mL to 20,000 ng/mL.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 400 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the Metformin working standard solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 500, 1000, 2000 ng/mL).[4] Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 1600 ng/mL) in the same manner.[4]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and simple technique for preparing plasma samples.[4]

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (400 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[4]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.4 mL/min |

| Gradient | 90% B (0-0.5 min), 90-50% B (0.5-1.5 min), 50% B (1.5-2.0 min), 50-90% B (2.0-2.1 min), 90% B (2.1-3.0 min) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| Total Run Time | 3.0 minutes |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

Multiple Reaction Monitoring (MRM) was used for quantification.[6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Metformin | 130.1 | 71.0[3][6] | 0.1 | 25 | 20 |

| Metformin (Qualifier) | 130.1 | 60.1[2] | 0.1 | 25 | 22 |

| This compound (IS) | 96.2 | 64.1 | 0.1 | 20 | 15 |

Data Analysis and Results

The concentration of Metformin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression analysis is typically used to fit the data.

Table 4: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 5 | 1,250 | 55,000 | 0.023 |

| 10 | 2,550 | 56,100 | 0.045 |

| 50 | 12,800 | 54,500 | 0.235 |

| 100 | 26,100 | 55,200 | 0.473 |

| 500 | 135,000 | 56,000 | 2.411 |

| 1000 | 275,000 | 55,500 | 4.955 |

| 2000 | 548,000 | 54,900 | 9.982 |